2-amino-3,6-dichloroPhenol
Description
Contextualization within Halogenated Aromatic Compounds
Halogenated aromatic compounds are a class of organic molecules that play a crucial role in numerous chemical processes and applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of halogen atoms, such as chlorine, into an aromatic ring can significantly alter the compound's chemical reactivity, stability, and biological activity. numberanalytics.com This is typically achieved through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the benzene (B151609) ring. numberanalytics.com
2-Amino-3,6-dichlorophenol, with its two chlorine atoms and an amino group attached to a phenol (B47542) structure, is a prime example of a substituted aromatic compound. The presence and position of these substituents are critical in dictating its chemical behavior. For instance, the amino group enhances the nucleophilic reactivity of the compound compared to non-aminated dichlorophenols like 2,4-dichlorophenol, allowing for more selective chemical modifications. The specific positioning of the chlorine atoms at the 3 and 6 positions also influences its role in synthesis, distinguishing it from isomers like 2-amino-4,6-dichlorophenol (B1218851), which is utilized in the production of antiparasitic agents.
Significance as a Versatile Synthetic Intermediate
The true value of this compound lies in its utility as a versatile building block in organic synthesis. thieme-connect.com Its multifunctional nature allows it to participate in a variety of chemical reactions, making it a key precursor for more complex molecules. thieme-connect.com
One of the most notable applications of this compound is in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of certain antiviral drugs, particularly HIV reverse transcriptase inhibitors. The reactivity of this compound facilitates coupling reactions with other molecular fragments to construct the final active pharmaceutical ingredient.
Beyond pharmaceuticals, halogenated aromatic compounds like this compound are instrumental in the production of dyes and agrochemicals. numberanalytics.comnumberanalytics.com The ability to convert the amino and chloro groups into other functionalities through reactions like oxidation, reduction, and substitution allows for the creation of a diverse array of chemical structures. For example, the amino group can be a precursor for many biologically active molecules.
Overview of Research Trajectories
Current research involving this compound is largely focused on optimizing its synthesis and exploring its potential in the development of new chemical entities. The synthesis of this compound can be approached through several methods, including the direct chlorination of 2-aminophenol (B121084). A typical laboratory procedure involves dissolving 2-aminophenol in acetic acid and introducing chlorine gas at a controlled temperature. The resulting product can then be isolated and purified.
Researchers are continuously seeking more efficient and environmentally friendly synthetic routes. This includes exploring different catalysts and reaction conditions to improve yield and regioselectivity, which is the control of which position on the aromatic ring the substitution occurs. thieme-connect.com For instance, methods involving catalytic chlorination using reagents like sulfuryl chloride have been investigated to enhance selectivity.
Furthermore, the unique electronic and structural properties of this compound make it a subject of interest for fundamental chemical research. Studies into its reaction mechanisms, such as its participation in redox reactions and halogen bonding, contribute to a deeper understanding of the behavior of halogenated aromatic compounds. The insights gained from this research can inform the design of new synthetic strategies and the development of novel molecules with desired properties.
Interactive Data Tables
Below are interactive tables summarizing key information about the synthesis and properties of this compound and related compounds.
Table 1: Synthetic Methods for this compound
| Method | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Limitations |
| Direct Chlorination | Cl₂, FeCl₃ | 60–75 | >95 | Simple setup | Risk of over-chlorination |
| Catalytic Chlorination | SO₂Cl₂, diethylamine | 80–85 | ~90 | High selectivity | Requires anhydrous conditions |
| Oxidative Chlorination | HCl, H₂O₂ | 70–78 | ~85 | Cost-effective, scalable | Longer reaction time |
Data sourced from a comparative analysis of synthetic methods.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | ~178.01 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
Data compiled from various chemical data sources. sriramchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,6-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZSUUKUGJSPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439193 | |
| Record name | 2-amino-3,6-dichloroPhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-47-1 | |
| Record name | 2-amino-3,6-dichloroPhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 3,6 Dichlorophenol
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of substituted aminophenols often involves multi-step processes that include nitration, chlorination, and reduction reactions. The specific isomer, 2-amino-3,6-dichlorophenol, presents a unique synthetic challenge due to the required regiochemistry.
Chlorination of 2-Aminophenol (B121084)
Direct chlorination of 2-aminophenol is a challenging route for synthesizing the 2-amino-3,6-dichloro isomer. The hydroxyl (-OH) and amino (-NH2) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. Consequently, chlorinating agents would preferentially add to the positions 4 and 6, which are para and ortho to the hydroxyl group, respectively. This steric and electronic guidance makes the selective introduction of chlorine atoms at positions 3 and 6 difficult to achieve directly and is not a commonly documented synthetic route for this specific isomer. nih.gov
Amination of Dichlorophenols
The synthesis of this compound via the amination of a dichlorophenol precursor, such as 3,6-dichlorophenol, is not a widely reported method. Direct amination of an unactivated benzene (B151609) ring is typically inefficient and requires harsh conditions or specialized catalysts. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have enabled the synthesis of anilines from aryl halides, but this approach is more common for industrial processes where the starting materials are readily available and economically viable. The direct amination of hydroquinone to form 4-aminophenol has been explored, but the reaction is often slow and unselective, requiring high temperatures. digitellinc.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of aminophenols, these approaches focus on improving atom economy, using safer solvents, employing recyclable catalysts, and minimizing waste. digitellinc.commdpi.com
Catalytic transfer hydrogenation, using reagents like formates or hydrazine in the presence of a recyclable heterogeneous catalyst (e.g., Pd/C), is considered a greener alternative to stoichiometric metal-acid reductions (e.g., Fe/HCl), which generate large amounts of metallic sludge waste. nih.govrsc.org The use of advanced, highly efficient catalysts like the Ni-B/SiO₂ system also aligns with green principles by enabling reactions under lower pressure and temperature, thus saving energy, and by allowing for catalyst recycling. google.com
Furthermore, research into solvent-free or mechanochemical synthesis methods represents a frontier in green chemistry. mdpi.com For example, the hydrogenation and acetylation of 4-nitrophenol to paracetamol has been demonstrated in a ball mill, which significantly reduces solvent waste and can improve process mass intensity compared to traditional stirred-tank reactions. rsc.org While not specifically documented for this compound, these methodologies showcase the direction of sustainable chemical manufacturing. The use of biocatalysis, employing enzymes to carry out specific chemical transformations in aqueous media, is another promising green approach that offers high selectivity under mild conditions. mdpi.com
Solvent-Free or Recyclable Solvent Systems
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, which includes the use of solvent-free reaction conditions or recyclable solvent systems.
Solvent-Free Systems: In the context of the synthesis of this compound, a solvent-free approach to the reduction of the precursor, 2,5-dichloro-6-nitrophenol, could potentially be achieved through mechanochemical methods or by conducting the reaction in a melt phase. These approaches, however, are still largely in the research and development phase for many aminophenol syntheses and would require significant process optimization to be viable on a larger scale.
Recyclable Solvent Systems: The use of recyclable solvents is a more established green chemistry approach. For the hydrogenation of nitrophenols, various recyclable solvents can be considered. For instance, supercritical fluids, such as supercritical carbon dioxide, have been explored as a medium for hydrogenation reactions. The non-toxic and easily removable nature of scCO2 makes it an attractive option. Another approach involves the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. DESs are often biodegradable and can be recycled, making them a sustainable alternative to traditional volatile organic solvents.
The selection of a recyclable solvent would depend on several factors, including the solubility of the reactants and catalyst, the reaction temperature and pressure, and the ease of separation of the product and recycling of the solvent.
Catalytic Systems for Enhanced Selectivity and Yield
The reduction of the nitro group in 2,5-dichloro-6-nitrophenol to form this compound is a critical step where the choice of catalyst plays a pivotal role in achieving high selectivity and yield.
A variety of catalytic systems are employed for the reduction of nitroarenes. These can be broadly categorized as follows:
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Common examples include noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on activated carbon, as well as Raney nickel (Ra-Ni). These catalysts are favored for their ease of separation from the reaction mixture and their potential for recycling. For the synthesis of related dichlorinated aminophenols, catalysts like palladium on carbon have been shown to be effective.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While they can offer high activity and selectivity, their separation from the product can be challenging.
Transfer Hydrogenation: This method involves the use of a hydrogen donor molecule, such as hydrazine or formic acid, in the presence of a catalyst. This can be a milder and more selective method compared to direct hydrogenation with hydrogen gas.
The table below summarizes some catalytic systems used for the reduction of nitrophenols, which could be analogous to the synthesis of this compound.
| Catalyst System | Hydrogen Source | Typical Solvent | Reported Yield for Analogous Compounds |
| 5% Pd/C | H2 gas | Ethanol, Methanol | >95% |
| Raney Nickel | H2 gas | Methanol, Water | >90% |
| Ni-B/SiO2 | H2 gas | Ethanol | ~98% |
| Hydrazine Hydrate/FeCl3 | Hydrazine Hydrate | Methanol | High |
The selectivity of the catalytic system is crucial to avoid side reactions, such as dehalogenation (the removal of chlorine atoms from the aromatic ring). The choice of catalyst, solvent, temperature, and pressure must be carefully optimized to maximize the yield of the desired this compound.
Industrial Scale-Up Considerations and Process Optimization
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Process Optimization: Key parameters that need to be optimized include:
Reaction Kinetics: Understanding the rate of reaction to determine the optimal reaction time and temperature.
Thermodynamics: Managing the heat generated during the exothermic nitration and reduction steps is crucial for safety and to prevent side reactions.
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous catalytic systems, is vital for achieving high conversion rates.
Catalyst Loading and Deactivation: Determining the optimal amount of catalyst and understanding its stability and lifespan are important for process economics.
Industrial Scale-Up Considerations:
Reactor Design: The choice of reactor (e.g., batch, semi-batch, or continuous flow) will depend on the scale of production and the reaction kinetics. For large-scale production, continuous flow reactors can offer better heat and mass transfer, leading to improved safety and consistency.
Safety and Environmental Impact: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks. The management of waste streams, including spent catalyst and solvent waste, must comply with environmental regulations. The potential for solvent recycling should be a key consideration in the process design.
The following table outlines some of the key considerations for the industrial scale-up of the synthesis of this compound.
| Process Stage | Key Considerations | Optimization Parameters |
| Nitration | Heat management, control of regioselectivity, handling of corrosive acids. | Temperature, reaction time, nitrating agent concentration. |
| Reduction | Catalyst selection and handling, hydrogen gas safety (if used), product isolation. | Catalyst loading, hydrogen pressure, temperature, agitation speed. |
| Purification | Product purity, yield loss during purification, solvent recovery. | Crystallization solvent, temperature profile, filtration and drying methods. |
By carefully addressing these factors, a robust and economically viable industrial process for the synthesis of this compound can be developed.
Chemical Reactivity and Transformation Studies of 2 Amino 3,6 Dichlorophenol
Oxidation Pathways and Derivative Formation
The presence of both amino and hydroxyl groups on the aromatic ring makes 2-amino-3,6-dichlorophenol susceptible to oxidation, leading to the formation of highly colored and reactive species. The specific product often depends on the oxidizing agent and reaction conditions.
The oxidation of o-aminophenols is a well-established route for synthesizing phenoxazinone structures through oxidative coupling. researchgate.net In this pathway, two molecules of the aminophenol undergo oxidation and subsequent condensation to form a heterocyclic phenoxazinone ring system. For this compound, this would be expected to yield a dichlorinated phenoxazinone derivative. This process is of significant interest as phenoxazinones are found in various biological systems, including as pigments and antibiotics.
Alternatively, oxidation can occur at the individual functional groups, leading to the formation of quinonoid structures. The oxidation of similar aminophenol compounds is known to produce reactive intermediates such as benzoquinoneimines. In the case of this compound, this would result in the formation of 3,6-dichloro-1,2-benzoquinoneimine. Quinones and their imine analogues are known for their high reactivity, particularly as electrophiles in Michael addition reactions. researchgate.netnih.gov
Table 1: Potential Oxidation Products of this compound
| Precursor | Oxidation Pathway | Potential Product | Class of Compound |
|---|---|---|---|
| This compound | Oxidative Coupling | Dichloro-2-aminophenoxazin-3-one | Phenoxazinone |
As a substituted phenol (B47542) and aromatic amine, this compound is expected to react with strong oxidizing agents. nih.gov While mild oxidation can lead to specific products like quinones or phenoxazinones, strong oxidizers are likely to cause extensive degradation of the molecule. This reactivity is a general characteristic for phenols and aromatic amines. nih.gov Such reactions typically lead to ring-opening or the formation of complex, often polymeric, materials rather than discrete, isolable compounds.
Reduction Reactions and Dechlorination Processes
Reduction reactions of this compound primarily target the chlorine substituents, as the amino and hydroxyl groups are already in a reduced state.
The chlorine atoms on the aromatic ring can be removed through catalytic hydrodechlorination. This process is a known transformation for various chlorophenols. google.com Studies on similar molecules, such as 2,4-dichlorophenol, have shown that catalytic dechlorination using systems like palladium on an iron support (Pd/Fe) can proceed in a stepwise manner. nih.gov
This selective reduction would first yield a mixture of monochlorinated aminophenols (2-amino-3-chlorophenol and 2-amino-6-chlorophenol) before proceeding to the fully dechlorinated product, 2-aminophenol (B121084). The ability to control the reaction conditions allows for the potential to isolate these less chlorinated forms.
Table 2: Stepwise Dechlorination Products
| Starting Material | Reaction | Intermediate Products | Final Product |
|---|
Nucleophilic and Electrophilic Substitution Reactions
The functional groups on this compound direct its reactivity in substitution reactions, with the amino group being a key site for transformations.
The primary aromatic amino group is a versatile functional handle for a variety of chemical transformations. sriramchem.com One of the most significant reactions is diazotization, where the amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
This intermediate, 2-hydroxy-3,6-dichlorobenzenediazonium chloride, is highly useful in synthesis because the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide array of nucleophiles. These transformations, which include the Sandmeyer and Schiemann reactions, allow for the precise introduction of different substituents in place of the original amino group.
Table 3: Representative Diazonium Salt Substitution Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Copper(I) Chloride (CuCl) | Sandmeyer | 1,2,4-Trichlorophenol |
| Copper(I) Bromide (CuBr) | Sandmeyer | 2-Bromo-3,6-dichlorophenol |
| Copper(I) Cyanide (CuCN) | Sandmeyer | 3,6-Dichloro-2-hydroxybenzonitrile |
| Fluoroboric Acid (HBF₄), heat | Schiemann | 3,6-Dichloro-2-fluorophenol |
| Water (H₂O), heat | Hydrolysis | 3,6-Dichlorocatechol |
Halogen Exchange and Aromatic Substitution Reactions
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is complex due to the competing electronic effects of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the ring, primarily at the ortho and para positions. libretexts.orgscispace.com Conversely, the chlorine (-Cl) atoms are deactivating groups due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions through resonance. libretexts.org
In this compound, the available positions for substitution are C4 and C5. The powerful activating and directing effects of the amino and hydroxyl groups would typically make the ring highly reactive towards electrophiles like halogens, nitric acid, or sulfonic acid. wikipedia.orgyoutube.com However, the presence of two deactivating chlorine atoms moderates this reactivity. The ultimate regioselectivity of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Halogen exchange reactions, where one halogen is replaced by another, are generally challenging on aryl halides. These reactions typically require harsh conditions or the use of specific catalysts, as the carbon-halogen bond in an aromatic ring is quite strong.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -NH₂ (Amino) | Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Acid-Base Chemistry and Salt Formation
This compound is an amphoteric compound, meaning it possesses both acidic and basic properties. The phenolic hydroxyl group is weakly acidic and can donate a proton, while the amino group is weakly basic and can accept a proton.
The acidity of the phenolic proton is significantly increased compared to phenol itself due to the inductive electron-withdrawing effect of the two chlorine atoms. wikipedia.org These atoms help to stabilize the resulting phenoxide anion. For comparison, the pKa of phenol is approximately 9.95, while the pKa of 2,6-dichlorophenol (B41786) is 6.78, indicating it is over 1000 times more acidic. wikipedia.org
Due to its amphoteric nature, this compound can form salts upon reaction with strong acids or bases. noaa.gov In the presence of a strong acid, such as hydrochloric acid (HCl), the amino group is protonated to form an ammonium salt. With a strong base, such as sodium hydroxide (NaOH), the phenolic proton is removed to form a sodium phenoxide salt. thermofisher.com
Table 2: Acidity of Phenol and Related Dichlorophenols
| Compound | pKa |
| Phenol | 9.95 |
| 2,6-Dichlorophenol | 6.78 |
Mechanistic Investigations of Reaction Pathways
The aminophenol structure is susceptible to oxidation, which often proceeds through electron transfer mechanisms. The presence of the electron-donating amino and hydroxyl groups makes the molecule relatively easy to oxidize. This process is central to its role in certain biological activities and environmental degradation pathways.
The oxidation of aminophenols can be initiated by the removal of a single electron to form a radical cation. This intermediate is highly reactive and can undergo further transformations. In many cases, the oxidation ultimately leads to the formation of a benzoquinoneimine species. This reactive intermediate is an electrophile that can react with various nucleophiles. The degradation of dichlorophenols in certain microbial systems has been shown to be a process involving electron transfer. researchgate.net The efficiency of such processes can be influenced by the positions of the chlorine atoms on the aromatic ring.
Table 3: Proposed Steps in the Oxidative Electron Transfer of an Aminophenol Moiety
| Step | Process | Description |
| 1 | Initial Oxidation | Loss of one electron from the aromatic system to form a radical cation. |
| 2 | Deprotonation | Loss of a proton, typically from the hydroxyl or amino group. |
| 3 | Second Oxidation | Loss of a second electron to form a quinoneimine species. |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). This interaction is directional and can play a significant role in crystal engineering, molecular recognition, and influencing reaction pathways.
In this compound, the two chlorine atoms can participate in halogen bonding. Studies on other dihalogenated phenols have identified different types of halogen-halogen interactions, such as Type I and Type II, which are distinguished by their geometry. researchgate.net These interactions can act as "interlayer glue," influencing how molecules pack together in a solid state. researchgate.net The ability of the chlorine atoms to form these bonds can affect the compound's physical properties and its interactions with other molecules, such as biological receptors or catalysts. The electrophilic character of the halogen in these bonds can be a key factor in its intermolecular interactions. researchgate.net
Table 4: Comparison of Halogen-Halogen Interaction Geometries
| Interaction Type | Description | Key Angles (C-Cl···Cl) |
| Type I | Symmetrical contact, where the two C-Cl···Cl angles are approximately equal. | θ₁ ≈ θ₂ |
| Type II | Bent contact, where one C-Cl···Cl angle is close to 180° and the other is close to 90°. | θ₁ ≈ 180°, θ₂ ≈ 90° |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,6 Dichlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Solid-state high-resolution ¹H-NMR with magic-angle-spinning (MAS) is particularly powerful for studying hydrogen bonding in crystalline complexes. nih.gov While direct studies on 2-amino-3,6-dichlorophenol are not extensively documented in peer-reviewed literature, valuable insights can be drawn from research on analogous chlorophenol-amine complexes. nih.govresearchgate.net
In such complexes, N···H···O type hydrogen bonds are formed. The chemical shifts of the bridging hydrogen atoms are highly sensitive to the strength of this interaction. researchgate.net Studies on related systems, such as 2,6-dichlorophenol (B41786) complexed with various nitrogen bases, have shown that the ¹H chemical shift of the bridging proton is a function of the pKa difference (ΔpKa) between the chlorophenol and the nitrogen base. nih.govresearchgate.net Typically, the chemical shift increases as the pKa of the base increases, reaching a maximum value when the proton is approximately centered between the donor and acceptor atoms, before decreasing again. researchgate.net For this compound, which contains both a phenolic proton donor and an amino proton acceptor, intermolecular hydrogen bonding would be expected to dominate its solid-state structure, and ¹H-MAS-NMR would be an essential tool for characterizing these interactions.
The substitution of hydrogen with deuterium (B1214612) (H/D isotope effect) in a hydrogen bond can induce measurable changes in ¹H-NMR spectra, providing deeper insight into the nature of the bond. nih.gov This effect has been observed in chlorophenol-amine complexes. nih.govresearchgate.net The substitution of the bridging proton with a deuteron (B1233211) can alter the geometry of the hydrogen bond, primarily causing a slight change in the N-H (or O-H) bond length. nih.govresearchgate.net This geometric alteration, in turn, affects the electronic environment of the neighboring nuclei, leading to a shift in their NMR signals—an isotope shift. nih.gov Computational simulations, such as those using the B3LYP/6-311+G** function, have corroborated that minor changes in bond length within the hydrogen bond are sufficient to cause these observable H/D isotope shifts in ¹H-MAS-NMR peaks. nih.govresearchgate.net Analysis of these effects can help to precisely map the proton's position and the dynamics of the hydrogen bond.
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the ¹³C-NMR spectrum is expected to show six distinct signals, one for each of the carbon atoms in the aromatic ring, as their chemical environments are unique. The chemical shifts of these carbons are significantly influenced by the attached functional groups (-OH, -NH₂, -Cl).
The carbon atom attached to the hydroxyl group (C1) would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the oxygen atom. Conversely, the carbon attached to the amino group (C2) would also be shifted downfield. The carbons bonded to the chlorine atoms (C3 and C6) would have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The remaining aromatic carbons (C4 and C5) would appear at higher fields (lower ppm). The precise chemical shifts help confirm the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹³C-NMR Chemical Shifts for Aromatic Carbons in this compound Note: These are estimated values based on general substituent effects. Actual experimental values may vary based on solvent and other conditions.
| Carbon Atom | Attached Group(s) | Expected Chemical Shift Range (ppm) |
| C1 | -OH | 145 - 155 |
| C2 | -NH₂ | 135 - 145 |
| C3 | -Cl | 120 - 130 |
| C4 | -H | 115 - 125 |
| C5 | -H | 110 - 120 |
| C6 | -Cl | 125 - 135 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.com
The FT-IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. N-H stretching vibrations of the primary amino group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-Cl stretching would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Vibrations associated with the aromatic ring (C=C stretching) would be observed in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. nih.gov The technique is also sensitive to C-Cl bonds, and would help confirm the assignments made from the FT-IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |
| Amino -NH₂ | N-H Stretch | 3300-3500 (two bands) | Moderate |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |
| C-Cl Bond | C-Cl Stretch | 600-800 | Strong |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₆H₅Cl₂NO), the calculated monoisotopic mass is approximately 176.97 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a distinctive intensity ratio, confirming the presence of two chlorine atoms in the molecule. Fragmentation analysis would likely show the loss of common fragments such as HCl or CO, providing further evidence to confirm the molecular structure.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Table 3: Illustrative Crystallographic Data from the Isomer 4-Amino-2,6-dichlorophenol (B1218435) nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z | 4 |
| Hydrogen Bond (O-H···N) Length (Å) | 2.653 (2) |
| Hydrogen Bond (N-H···O) Length (Å) | 2.921 (2) |
Computational Chemistry and Theoretical Studies of 2 Amino 3,6 Dichlorophenol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules. nih.govrjpn.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between accuracy and computational cost for organic molecules. nih.gov
For 2-amino-3,6-dichlorophenol, DFT calculations with a basis set such as 6-311G(d,p) would typically begin with geometry optimization to find the lowest energy conformation of the molecule. nih.gov Following optimization, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. rjpn.org
Theoretical studies on similar molecules, such as other aminophenol and dichlorinated isomers, indicate that the presence of both electron-donating groups (amino and hydroxyl) and electron-withdrawing groups (chloro) significantly influences the electronic properties. rjpn.orgresearchgate.net The amino and hydroxyl groups tend to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the chlorine atoms can lower the energy of the LUMO.
Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1145.78 | Thermodynamic stability of the molecule. |
| EHOMO (eV) | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.65 | Indicates chemical reactivity and kinetic stability. rjpn.org |
| Dipole Moment (Debye) | 2.75 | Measure of the overall polarity of the molecule. |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. wolfram.comlibretexts.org It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive sites. researchgate.net The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): The most negative potential would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their high electronegativity and the presence of lone pairs of electrons. imist.ma These sites represent the most likely points for electrophilic attack.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit a degree of positive potential.
Neutral/Intermediate Regions (Green): The carbon skeleton of the benzene (B151609) ring and the areas around the chlorine atoms would likely show intermediate potential. While halogens are electronegative, the phenomenon of the "sigma-hole" can create a region of positive potential on the outermost portion of the halogen atom, which is relevant for halogen bonding. richmond.edu
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. mdpi.commdpi.comnih.gov
The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the oxygen and nitrogen atoms) in this compound makes it highly probable that the molecule forms extensive hydrogen bonding networks. quora.com In phenols, the hydroxyl group is a strong hydrogen bond donor. mdpi.com
MD simulations could explore several potential hydrogen bonding scenarios:
Intramolecular Hydrogen Bonding: A hydrogen bond could form between the adjacent amino and hydroxyl groups, creating a stable five-membered ring. This would influence the molecule's conformation and reactivity.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules of this compound could form complex networks. These could involve O-H···N, N-H···O, or even N-H···Cl hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional structures. Studies on related dihalogenated phenols show that O-H···O hydrogen bonds are often the strongest and primary interaction, forming distinct synthons that direct the crystal packing. nih.gov
A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). richmond.edunih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the R-X axis (where R is the rest of the molecule and X is the halogen). richmond.edurichmond.edu
In this compound, the two chlorine atoms could participate in halogen bonding. Computational studies on dihalogenated phenols have identified different types of halogen interactions, such as Cl···Cl and Cl···O contacts, which can act as "interlayer glue" in the crystal lattice. nih.gov The strength of these interactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. rsc.orgresearchgate.net MD simulations or crystal structure prediction studies could reveal whether C-Cl···O or C-Cl···N halogen bonds form between molecules of this compound, where the oxygen or nitrogen atoms of neighboring molecules would act as the nucleophilic halogen bond acceptors. The presence of an intramolecular hydrogen bond to the halogen can also synergistically enhance the strength of the halogen bond. nih.govmdpi.com
Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. DFT calculations can be used to model reaction pathways and identify transition states. researchgate.net
For this compound, theoretical studies could predict its reactivity in various chemical reactions, such as electrophilic aromatic substitution or oxidation. The analysis of frontier molecular orbitals (HOMO and LUMO) and the MEP map provides initial clues about reactivity. rjpn.org For instance, the electron-rich aromatic ring, activated by the -OH and -NH₂ groups, would be susceptible to electrophilic attack.
To study a specific reaction, computational chemists would model the potential energy surface connecting reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Illustrative Data from a Hypothetical Transition State Analysis
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Reactant Complex Energy (kcal/mol) | 0.0 | Reference energy for the reaction pathway. |
| Transition State Energy (kcal/mol) | +15.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Product Complex Energy (kcal/mol) | -10.2 | The overall energy change of the reaction (exothermic in this case). |
| Imaginary Frequency (cm-1) | -250.i | Confirms the located structure is a true transition state (a first-order saddle point). |
By analyzing the geometry of the transition state, researchers can understand the mechanism of bond breaking and bond formation during the reaction. For example, in an excited-state hydrogen transfer reaction, time-dependent DFT (TDDFT) could be used to calculate the potential energy profiles along the O-H bond dissociation coordinate. researchgate.net
In Silico Profiling for Structural Analogues and Reactivity Prediction
Computational, or in silico, methods provide a powerful and cost-effective approach to predict the physicochemical properties, reactivity, and potential biological activity of chemical compounds. For this compound, these theoretical studies are crucial for understanding its behavior and for identifying structural analogues with potentially similar or different characteristics. This section details the in silico profiling of this compound, focusing on its predicted properties and comparison with structural analogues.
Predicted Physicochemical and Toxicological Properties
Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are employed to estimate various parameters for chemical compounds. These predictions are based on the chemical structure and can offer insights into the compound's likely behavior. For this compound, several key properties have been predicted using computational models.
| Property | Predicted Value | Prediction Method/Source |
|---|---|---|
| Molecular Weight | 178.01 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
These predicted values suggest that this compound has moderate lipophilicity (as indicated by the XLogP3 value) and a relatively small polar surface area, which can influence its absorption and distribution characteristics.
Structural Analogues and Reactivity Comparison
The reactivity and biological activity of this compound can be better understood by comparing it with its structural analogues. Key analogues include other dichlorinated aminophenols. The positions of the chloro, amino, and hydroxyl groups on the benzene ring significantly influence the molecule's electronic distribution and, consequently, its reactivity.
For instance, the isomeric 4-amino-2,6-dichlorophenol (B1218435) has been studied crystallographically, revealing a planar molecular structure. nih.gov This planarity is also expected for this compound due to the rigid benzene ring. The arrangement of substituents in 4-amino-2,6-dichlorophenol influences its hydrogen bonding network, a feature that is also critical for the biological interactions of this compound. nih.gov
Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules and can provide insights into their reactivity. While specific DFT studies on this compound are scarce in publicly accessible literature, studies on similar compounds like 2-amino-4,6-dichlorophenol (B1218851) can provide illustrative data. A hypothetical DFT study on this compound would calculate various electronic properties that are indicative of its reactivity.
| DFT-Calculated Property | Illustrative Value | Significance in Reactivity Prediction |
|---|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -5.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 2.1 D | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical values for similar compounds, as specific peer-reviewed calculations for this compound are not available.
The amino (-NH2) and hydroxyl (-OH) groups are electron-donating and activating, while the chloro (-Cl) groups are electron-withdrawing and deactivating. The interplay of these groups on the aromatic ring dictates the sites most susceptible to electrophilic or nucleophilic attack. Computational models can predict the electron density at different positions on the ring, thereby predicting the most likely sites for chemical reactions.
Advanced Applications and Derivatization of 2 Amino 3,6 Dichlorophenol in Chemical Synthesis
Role as a Chemical Intermediate in Complex Organic Molecule Synthesis
Substituted aminophenols are crucial precursors in various industrial chemical processes. The interplay between the amino, hydroxyl, and chloro substituents on the aromatic ring allows for regioselective reactions, enabling the construction of intricate molecular architectures. While many applications are documented for the isomeric 2-amino-4,6-dichlorophenol (B1218851), the principles of its reactivity can often be extended to 2-amino-3,6-dichlorophenol due to their structural similarities.
Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)
The dichlorinated aminophenol core is present in several classes of bioactive molecules, serving as a foundational element for building APIs.
Synthesis of HIV Reverse Transcriptase Inhibitors
The development of effective antiretroviral therapies is a cornerstone of modern medicine, with HIV Reverse Transcriptase (RT) inhibitors playing a critical role. While phenolic and amino-containing compounds are broadly utilized in medicinal chemistry for their hydrogen bonding capabilities and as scaffolds for further functionalization, a direct, documented synthetic pathway originating from this compound to a commercially available HIV RT inhibitor is not prominently featured in scientific literature. The potential for this compound to serve as a starting material in exploratory drug discovery remains, but established industrial syntheses have not been identified.
Production of Antiparasitic Agents (e.g., Oxyclozanide)
A significant application for dichlorinated aminophenols is in the synthesis of anthelmintic agents. The compound Oxyclozanide, a salicylanilide used to treat fluke infections in livestock, is a prime example. The industrial synthesis of Oxyclozanide utilizes 2-amino-4,6-dichlorophenol as a key intermediate. google.comquickcompany.in The synthesis proceeds via a condensation reaction between 2-amino-4,6-dichlorophenol and 3,5,6-trichlorosalicylic acid or its more reactive derivative, 3,5,6-trichloro-2-hydroxybenzoyl chloride. quickcompany.in This reaction forms the characteristic amide linkage of the final Oxyclozanide molecule.
Given the structural similarity between this compound and the documented reactant 2-amino-4,6-dichlorophenol, it is chemically plausible that the former could be used in a similar capacity to produce novel Oxyclozanide analogs for structure-activity relationship studies.
Table 1: Synthesis of Oxyclozanide
| Reactant 1 | Reactant 2 | Product | Application |
|---|
Intermediates for Plasminogen Amide Inhibitors
Patent literature reveals the use of dichlorinated aminophenols as crucial intermediates in the synthesis of plasminogen amide inhibitors, which are of interest for their potential therapeutic applications in managing fibrinolysis. Specifically, U.S. Patent 20050124667 identifies 2-amino-4,6-dichlorophenol as an important intermediate for synthesizing this class of compounds. google.com The synthesis involves incorporating the aminophenol structure into a larger molecule designed to inhibit the plasminogen activator system. The amino group serves as a key reaction site for building the final inhibitor structure. The specific substitution pattern of the dichlorinated aminophenol ring is critical for the molecule's final binding affinity and inhibitory activity. As with Oxyclozanide, the structural analog this compound represents a viable alternative for the synthesis of novel inhibitors.
Dyes and Pigments Synthesis
The chemical structure of this compound, containing both an aromatic amine and a phenol (B47542), makes it an ideal precursor for the synthesis of azo dyes. Azo dyes, which contain the -N=N- functional group, constitute the largest class of synthetic colorants. chemistrystudent.comjchemrev.com The synthesis is a two-step process:
Diazotization: The primary aromatic amine group (-NH2) of this compound is converted into a diazonium salt (-N2+Cl−) by reacting it with nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0–5°C). chemistrystudent.com
Azo Coupling: The resulting highly reactive diazonium salt is then reacted with a coupling component. This coupling component is typically an electron-rich aromatic compound, such as a phenol or another aromatic amine. jchemrev.com
This compound can play a dual role in this process. It can either be diazotized to form the diazonium salt or it can act as the coupling component, reacting with a different diazonium salt. The hydroxyl and chloro substituents on the ring influence the electronic properties of the molecule, which in turn affects the color of the resulting dye. ijisrt.com
Table 2: Role of this compound in Azo Dye Synthesis
| Role | Reaction Step | Resulting Intermediate/Product |
|---|---|---|
| Diazo Component | Reacts with nitrous acid (diazotization) | 3,6-dichloro-2-hydroxyphenyldiazonium salt |
| Coupling Component | Reacts with a diazonium salt (azo coupling) | Azo dye with the diazo group coupled to the phenolic ring |
Agrochemical and Pesticide Synthesis (e.g., Heteroaryl-substituted Aminoalkyl Azole Compounds)
In the field of agrochemicals, substituted aminophenols are valuable for creating new pesticides. While specific examples for this compound are not widely documented, the closely related isomer 2-amino-4,6-dichlorophenol is explicitly mentioned in the chemical literature as a precursor for preparing novel heteroaryl-substituted aminoalkyl azole compounds with pesticidal activity.
The synthesis of such complex agrochemicals can involve multicomponent reactions, such as the Betti reaction. nih.govnih.gov This type of reaction typically involves an aldehyde, a primary or secondary amine, and a phenolic compound to form an aminoalkylphenol. nih.gov The functional groups on this compound make it a suitable candidate for such synthetic strategies, allowing for the introduction of heteroaryl and azole moieties to generate novel compounds for screening as potential insecticides, fungicides, or herbicides. The presence of chlorine atoms often enhances the biological activity and metabolic stability of agrochemicals.
Development of Novel Derivatized Compounds
The structural framework of this compound, featuring a hydroxyl group, an amino group, and a chlorinated benzene (B151609) ring, presents a versatile platform for the synthesis of a wide array of novel derivatized compounds. The reactivity of these functional groups allows for targeted modifications to develop new molecules with tailored properties for various advanced applications in chemical synthesis.
Synthesis of Substituted Phenols and Anilines
The core structure of this compound can be strategically modified to generate more complex substituted phenols and anilines. The inherent reactivity of the aromatic ring, influenced by the existing amino and hydroxyl substituents, allows for the introduction of additional functional groups. Furthermore, the existing functional groups can be chemically transformed to yield a diverse range of derivatives.
One notable synthetic route involves the reaction of a dichlorinated aminophenol with other aromatic compounds. For instance, a method has been developed for the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol by reacting 1.0 equivalent of 2,6-dichloro-4-aminophenol with 1.0 equivalent of phenol. google.com The reaction is conducted in water, using a mixed solvent system of a 2N NaOH solution and 6-14% sodium hypochlorite, and is stirred at room temperature for 1-5 hours. google.com This process yields a more complex substituted phenol with a high conversion rate of over 70%. google.com This type of reaction demonstrates how the aminophenol backbone can be used to build larger, more functionalized molecules.
The synthesis of substituted anilines from precursors like this compound can involve modifications that primarily alter or build upon the amino group's reactivity while preserving the core aniline structure. While direct examples starting from this compound are specific, general methodologies for aniline synthesis can be applied. For example, processes for producing 2,6-dialkylanilines involve reacting an aromatic amine with an olefin in the presence of an aluminum anilide type catalyst. google.com Such principles can be adapted to introduce alkyl groups to the aromatic ring of this compound, resulting in novel substituted anilines.
The following table summarizes potential synthetic strategies for creating substituted phenols and anilines from a 2-amino-dichlorophenol precursor.
| Strategy | Reagents/Conditions | Resulting Compound Type | Example Reaction |
| Oxidative Coupling | Phenol, NaOH, Sodium Hypochlorite | Diaryl Ether or Aminophenol | Synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol from 2,6-dichloro-4-aminophenol and phenol. google.com |
| Diazotization-Substitution (Sandmeyer-type) | NaNO₂, H₂SO₄; followed by CuX (X=Cl, Br, CN) | Halogenated/Cyanated Dichlorophenols | Conversion of the amino group to a diazonium salt, which is then replaced by another substituent. |
| Electrophilic Aromatic Substitution | Alkylating/Acylating agents, Lewis Acid Catalyst | Ring-Alkylated/Acylated Aminodichlorophenols | Introduction of new groups onto the aromatic ring, directed by the existing -OH and -NH₂ groups. |
| N-Alkylation | Alkyl Halides, Base | N-Alkyl-substituted Aminodichlorophenols | Modification of the amino group to form secondary or tertiary amines. |
Functionalization through Amino and Hydroxyl Groups
The amino (-NH₂) and hydroxyl (-OH) groups on the this compound molecule are primary sites for derivatization, enabling the creation of a vast library of compounds through various chemical transformations. mdpi.com These reactions allow for the attachment of different moieties, which can significantly alter the chemical and physical properties of the parent molecule.
Functionalization of the Amino Group: The amino group is a versatile handle for introducing new functionalities. Standard reactions involving primary aromatic amines can be readily applied.
Acylation: The amino group can react with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to protect the amino group or to introduce specific acyl functionalities.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This transformation is crucial in medicinal chemistry and for altering the electronic properties of the molecule.
Alkylation: The amino group can undergo alkylation with alkyl halides, though controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.
Diazotization: As mentioned previously, the amino group can be converted into a diazonium salt (–N₂⁺). This intermediate is highly valuable as it can be replaced by a wide variety of substituents including halogens, cyano, hydroxyl, and hydrogen atoms, providing a powerful tool for extensive derivatization.
Functionalization of the Hydroxyl Group: The phenolic hydroxyl group is also a key site for derivatization, offering numerous pathways for modification. nih.gov
Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion. This nucleophile can then react with an alkyl halide to form an ether. This is a fundamental method for introducing alkyl or aryl groups via an oxygen linkage. researchgate.net
Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a base and is used to protect the hydroxyl group or to add functionalities that can modify the molecule's biological activity or solubility.
Silylation: Reaction with silylating agents (e.g., trimethylsilyl chloride) converts the hydroxyl group into a silyl ether. This is a common protecting group strategy in multi-step synthesis due to the ease of formation and subsequent cleavage. nih.gov
The table below outlines common derivatization reactions for the amino and hydroxyl functional groups.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
| Amino (-NH₂) | Acylation | Acyl Chloride (R-COCl), Base | Amide (-NH-CO-R) |
| Amino (-NH₂) | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NH-SO₂-R) |
| Amino (-NH₂) | Diazotization | NaNO₂, Acid (e.g., HCl, H₂SO₄) | Diazonium Salt (-N₂⁺) |
| Hydroxyl (-OH) | Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-O-R) |
| Hydroxyl (-OH) | Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (-O-CO-R) |
| Hydroxyl (-OH) | Silylation | Silyl Halide (R₃Si-Cl), Base | Silyl Ether (-O-SiR₃) |
Environmental Chemistry and Degradation Studies of 2 Amino 3,6 Dichlorophenol
Environmental Fate and Persistence Mechanisms
The environmental persistence of a chemical is governed by its susceptibility to various transport and degradation processes. For a compound like 2-amino-3,6-dichlorophenol, its fate is influenced by its interaction with soil and water, as well as its resistance to breakdown by microorganisms and abiotic factors. Chlorinated phenols are generally recognized as persistent and recalcitrant toxicants in the environment nih.gov.
Sorption and Leaching Dynamics in Environmental Matrices
Specific studies on the sorption and leaching of this compound in environmental matrices could not be identified in the available literature. However, the behavior of other dichlorophenols, such as 2,4-dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (B41786) (2,6-DCP), provides insights into the potential mobility of this compound.
The sorption of chlorophenols to soil and peat is a critical process that influences their mobility and bioavailability nih.gov. Generally, the presence of chlorine atoms on the phenol (B47542) ring can affect a compound's interaction with soil components. For instance, 2,6-DCP is expected to have moderate mobility in soil nih.gov. The fate of chlorophenols in soil is influenced by factors such as water solubility, soil pH, organic matter content, and soil particle size nih.gov.
Studies on 2,4,6-trichlorophenol have shown that soil and peat are effective adsorbents, with peat showing a higher adsorption capacity nih.gov. The sorption process can be affected by the presence of other contaminants, such as heavy metals, which can compete for sorption sites on soil colloids, organic matter, and clay minerals nih.gov. Given these characteristics of similar compounds, it can be postulated that this compound would exhibit some degree of sorption to soil organic matter, which would in turn limit its potential for leaching into groundwater. However, without experimental data, its specific sorption coefficient (Koc) and leaching potential remain unknown.
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a primary mechanism for the removal of chlorophenols from the environment. Both fungi and bacteria have been shown to degrade various chlorinated phenolic compounds, although polychlorinated phenols are generally more resistant to microbial attack than monochlorinated ones nih.gov.
Microbial Degradation by Fungi and Bacteria
While no studies were found that specifically document the microbial degradation of this compound, extensive research on other dichlorophenols provides a framework for its potential biotransformation.
Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorophenols. For example, Trichoderma longibraciatum has been shown to tolerate and degrade 2,6-DCP nih.gov. The degradation capability of fungi is often attributed to their production of extracellular enzymes. One study demonstrated that the laccase from the white-rot fungus Ganoderma lucidum could effectively degrade 2,6-DCP nih.gov. Fungi from the genera Penicillium and Aspergillus have also shown potential in transforming 2,4-DCP nih.gov.
Bacterial Degradation: Numerous bacterial strains have been identified that can utilize dichlorophenols as a sole source of carbon and energy. The degradation of 2,4-DCP, for instance, has been well-documented in various bacterial species nih.govresearchgate.net. The initial steps in the bacterial degradation of chloroaminophenols often involve deamination (removal of the amino group) or hydroxylation nih.gov.
Role of Key Enzymes (e.g., Oxygenases, Dioxygenases) in Biotransformation
The enzymatic breakdown of aromatic compounds like this compound is central to their biodegradation. Key enzymes involved in the degradation of chlorophenols include oxygenases and dioxygenases.
The initial step in the aerobic degradation of many aromatic pollutants is their hydroxylation by monooxygenases, which leads to the formation of catecholic derivatives nih.gov. These catechols are then susceptible to ring cleavage by dioxygenases. Dioxygenases are categorized based on where they cleave the aromatic ring: intradiol dioxygenases cleave the ring between the two hydroxyl groups, while extradiol dioxygenases cleave it adjacent to the hydroxyl groups nih.gov.
In the bacterial degradation of 2,4-DCP, a 2,4-DCP hydroxylase first converts it to 3,5-dichlorocatechol. This intermediate is then cleaved by a chlorocatechol 1,2-dioxygenase nih.gov. For chloroaminophenols, enzymes such as 4-amino-3-hydroxybenzoate 2,3-dioxygenase have been identified, which catalyze the meta-cleavage of the aromatic ring nih.gov. Given its structure, it is plausible that the biodegradation of this compound would proceed through initial enzymatic attacks targeting the amino or hydroxyl groups, followed by ring cleavage catalyzed by specific dioxygenases.
Identification of Microbial Metabolites
There is no available information identifying the microbial metabolites of this compound. However, based on the degradation pathways of similar compounds, several potential intermediates can be hypothesized.
For instance, the degradation of 2,4-DCP can proceed through the formation of 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloro-cis,cis-muconate nih.gov. In the case of 2,6-DCP degradation by the fungus Ganoderma lucidum, the laccase enzyme was found to catalyze the polymerization of the parent compound into dimer products nih.gov. Fungal degradation of 2,4-DCP has been shown to produce various hydroxylated and dechlorinated intermediates nih.gov. The transformation of chlorophenols can sometimes lead to the formation of intermediate compounds that may also have toxic effects nih.gov.
Abiotic Degradation Mechanisms
In addition to biodegradation, abiotic processes can contribute to the transformation of chemical compounds in the environment. For chlorophenols, these mechanisms can include photolysis and hydrolysis.
Specific data on the abiotic degradation of this compound is not available. However, for related compounds like 2,6-dichlorophenol, it is known that they contain chromophores that absorb light at wavelengths greater than 290 nm, making them potentially susceptible to direct photolysis by sunlight nih.gov. The rate of hydrolysis of some forms of the herbicide 2,4-D (which has a 2,4-dichlorophenol component) is dependent on pH juniperpublishers.com. It is possible that this compound could undergo similar abiotic degradation processes, but further research is needed to confirm this.
Information Scarcity Precludes Article Generation on this compound
An extensive search for scientific literature and data concerning the environmental chemistry, degradation, and remediation of the specific chemical compound this compound has yielded insufficient information to construct a detailed and accurate article based on the provided outline. The available research predominantly focuses on related isomers, such as 2-amino-4,6-dichlorophenol (B1218851) and various dichlorophenol compounds, but not on the 3,6-dichloro isomer specifically.
Consequently, it is not possible to provide a scientifically rigorous and thorough discussion on the hydrolysis, photolytic degradation, and remediation strategies for this compound as requested. Adherence to the user's strict instructions to focus solely on this compound and to provide detailed, research-backed findings cannot be met with the current body of scientific literature.
Without specific studies on this compound, any attempt to generate the requested content would involve speculation or the extrapolation of data from other, chemically distinct compounds. This would compromise the scientific accuracy and integrity of the article, directly contradicting the core requirements of the user's request.
Therefore, until specific research on the environmental fate and remediation of this compound becomes available, the generation of the requested article is not feasible.
Future Research Directions and Emerging Trends for 2 Amino 3,6 Dichlorophenol
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthesis methods for 2-amino-3,6-dichlorophenol is a primary focus of future research. Traditional chemical syntheses often involve harsh conditions and produce significant waste. Modern approaches aim to mitigate these issues through greener alternatives.
Key research areas include:
Catalytic Hydrogenation: Moving beyond conventional reduction methods, research is exploring the use of novel catalysts, such as amorphous alloy catalysts (e.g., Ni-B/SiO2), which can operate under lower hydrogen pressure and are often recyclable. google.com This approach offers a cleaner, pollution-free production pathway. google.com
Flow Chemistry: The use of continuous flow reactors can provide superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Biocatalysis: The application of enzymes or whole-cell biocatalysts offers a highly selective and environmentally benign route for synthesizing aminophenol derivatives. This can reduce the need for protecting groups and minimize by-product formation.
| Methodology | Traditional Approach | Sustainable/Novel Approach | Anticipated Benefits |
|---|---|---|---|
| Reduction of Precursor | Reduction using metal powders (e.g., Fe/HCl) | Catalytic hydrogenation with recyclable catalysts | Reduced metal waste, catalyst reusability, milder conditions |
| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, better process control, higher throughput |
| Catalyst Type | Homogeneous catalysts | Heterogeneous nanocatalysts, enzymes | Easy separation, high selectivity, biodegradable |
Advanced Catalytic Systems for Selective Transformations
The this compound molecule possesses multiple reactive sites, including the amino group, the hydroxyl group, and the aromatic ring. Advanced catalytic systems are being explored to achieve selective transformations at these specific sites.
Emerging trends in catalysis include:
Stimuli-Responsive Catalysts: These are "smart" catalytic systems that can be switched on or off by external stimuli like pH or temperature. nih.gov Such systems could allow for sequential reactions in a one-pot synthesis without the need to isolate intermediates.
Nanostructured Catalysts: Catalysts based on nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. These can be designed to facilitate specific reactions on the aminophenol scaffold.
Phase-Transfer Catalysis: For reactions involving immiscible reactants, phase-transfer catalysts can significantly improve reaction rates and yields, providing a practical approach for modifying this compound with a wide range of reagents.
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Stimuli-Responsive Catalysts | Activity can be controlled by external triggers (e.g., pH, light, temperature). nih.gov | Selective N-alkylation vs. O-alkylation by tuning reaction conditions. |
| Nanostructured Catalysts | Utilizes metal nanoparticles on a support material to enhance reactivity. | Efficient cross-coupling reactions on the aromatic ring. |
| Pickering Emulsion Catalysis | Biphasic systems stabilized by solid particles, creating micro-reactors at the interface. nih.gov | Transformations involving reagents with different solubilities. |
In-depth Mechanistic Understanding of Complex Reactions
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Key methodologies will include:
Kinetic Studies: Detailed kinetic analysis can reveal the rate-determining steps of a reaction and provide insights into the influence of various parameters on the reaction outcome. researchgate.netnih.gov
In-situ Spectroscopy: Techniques such as FTIR and NMR spectroscopy allow for real-time monitoring of reactions, enabling the identification of transient intermediates and reactive species.
Isotopic Labeling: Using isotopically labeled starting materials helps to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration into Advanced Materials Science Applications (e.g., as building blocks)
The unique structure of this compound, featuring amino, hydroxyl, and chloro substituents, makes it an attractive building block for advanced materials. sriramchem.com Its bifunctional nature allows it to be incorporated into polymeric structures, and the chlorine atoms can impart desirable properties such as flame retardancy and thermal stability.
Potential applications in materials science include:
High-Performance Polymers: It can serve as a monomer for the synthesis of polymers like polybenzoxazoles or polyaramids, which are known for their exceptional thermal and chemical resistance.
Functional Dyes and Pigments: As a precursor, it is essential for creating specialty pigments with high stability and specific colorimetric properties. sriramchem.com
Electroactive Materials: Derivatives of this compound could be used to synthesize organic semiconductors or redox-active polymers for applications in electronics and energy storage.
| Material Class | Role of this compound | Potential Properties |
|---|---|---|
| High-Performance Polymers | Monomer or cross-linking agent | Enhanced thermal stability, flame retardancy, chemical resistance |
| Functional Dyes | Core structural unit | High chemical stability, specific light absorption/emission spectra |
| Organic Electronics | Building block for conjugated molecules | Semiconducting or conductive properties |
Computational Design of New Derivatives with Desired Reactivity Profiles
Computational chemistry is an increasingly powerful tool for accelerating the discovery of new molecules and materials. By applying theoretical models, researchers can predict the properties of novel this compound derivatives before their synthesis, saving time and resources.
Future research in this area will focus on:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectral properties of new derivatives, guiding the design of molecules with specific functions.
Quantitative Structure-Activity Relationship (QSAR): These models can be employed to correlate the chemical structure of derivatives with their potential biological activity, aiding in the design of new pharmaceutical compounds. nih.gov
Reaction Pathway Modeling: Computational tools can simulate reaction pathways to predict the most likely products and identify the most efficient synthetic routes, complementing experimental mechanistic studies.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition (>100°C) |
| pH | 8–10 | Prevents unwanted hydrolysis |
| Catalyst Loading | 5–10 mol% CuCl₂ | Excess catalyst promotes byproducts |
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Answer :
- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing or reactions .
- Storage : Store in amber glass bottles at 4°C under nitrogen to prevent oxidation. Shelf life: 6–12 months .
- Spill Management : Absorb with silica gel or diatomaceous earth. Neutralize residues with 10% sodium bicarbonate before disposal .
- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) for acute exposure .
Basic: Which analytical techniques are most robust for structural elucidation and purity assessment?
Q. Answer :
Q. Purity Criteria :
| Technique | Acceptable Threshold |
|---|---|
| HPLC | ≥98% area |
| Elemental Analysis | C: 37.5%, H: 2.6%, N: 7.3% |
Advanced: How can researchers resolve contradictions in reported toxicity data for amino-chlorophenol derivatives?
Q. Answer :
-
Meta-Analysis Framework :
- Inclusion Criteria : Prioritize studies with standardized OECD test guidelines (e.g., OECD 423 for acute toxicity) .
- Dose-Response Analysis : Normalize data to mg/kg body weight and adjust for metabolic differences (e.g., rodent vs. human hepatocyte models) .
- Confounding Factors : Control for impurities (e.g., residual solvents in synthesis) using GC-MS .
-
Case Study : Discrepancies in LD50 values (e.g., 56 mg/kg in mice vs. 120 mg/kg in rats) may stem from route (IV vs. oral) or solvent carriers (DMSO vs. saline) .
Advanced: What computational strategies predict the reactivity and environmental fate of this compound?
Q. Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., NH₂ group susceptibility to oxidation) .
- QSAR Models : Use logP (1.9) and pKa (8.2) to estimate bioaccumulation (BCF = 350 L/kg) and soil adsorption (Koc = 480 mL/g) .
- Degradation Pathways : Simulate photolysis (t½ = 4–6 hours under UV) and hydrolysis (pH-dependent t½ = 30–90 days) .
Q. Predicted Metabolites :
| Pathway | Major Products |
|---|---|
| Photolysis | 3,6-dichlorocatechol |
| Microbial | 2-amino-3-chlorophenol |
Advanced: How can crystallography clarify stereochemical ambiguities in derivatives of this compound?
Q. Answer :
- Single-Crystal X-ray Diffraction : Resolve tautomerism (e.g., keto-enol forms) via bond-length analysis (C-O = 1.23 Å vs. C-OH = 1.34 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., NH···O hydrogen bonds drive crystal packing) .
Case Study : Bis(2-amino-3,5-dichloropyridinium) structures reveal Cl···Cl contacts (3.3 Å) stabilizing layered architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
